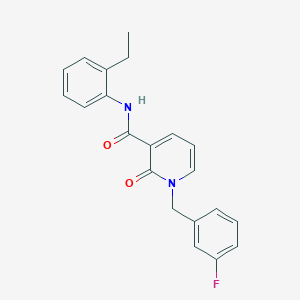![molecular formula C20H20N8OS B2676206 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide CAS No. 1797695-95-4](/img/structure/B2676206.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole, a pyrimidine, a benzothiazole, and a piperidine. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperidine ring. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole and pyrimidine groups could increase its solubility in water, while the nonpolar benzothiazole and piperidine groups could increase its lipophilicity .科学的研究の応用
Pharmacokinetics and Metabolism
Research on compounds structurally related to "1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide" has explored their absorption, distribution, metabolism, and excretion (ADME) profiles. Studies like those on SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolic pathways and elimination mechanisms of similar compounds. For instance, SB-649868 is extensively metabolized, with principal routes involving oxidation and rearrangement, highlighting the importance of understanding metabolic profiles for drug development (Renzulli et al., 2011).
Pharmacodynamics and Potential Therapeutic Applications
The pharmacodynamic properties of related compounds, such as CERC‐301, a GluN2B-selective N‐methyl‐D‐aspartate receptor antagonist, have been characterized to guide dose selection in clinical trials for major depressive disorder. This research demonstrates the potential therapeutic applications of compounds targeting specific neurotransmitter receptors, offering a pathway to novel treatments for psychiatric conditions (Garner et al., 2015).
Environmental and Dietary Exposures
Studies on environmental and dietary exposures to xenobiotics and pesticides reveal the significance of assessing human exposure to various chemicals, including those related to "this compound." Research in this area aims to understand the health implications of long-term exposure to potential contaminants and develop strategies for minimizing risk (Zapico et al., 2022).
Toxicology and Safety Assessment
Toxicological evaluations, such as those on organophosphorus and pyrethroid pesticides, underscore the importance of safety assessments for compounds with widespread use. These studies provide critical data on the potential health risks associated with exposure to chemicals, informing public health policies and regulatory standards (Babina et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8OS/c1-13-25-16-8-15(2-3-17(16)30-13)26-20(29)14-4-6-27(7-5-14)18-9-19(23-11-22-18)28-12-21-10-24-28/h2-3,8-12,14H,4-7H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWSACORCYINFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2676123.png)
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2676126.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2676131.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2676133.png)
![N-(5-methylisoxazol-3-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676135.png)
![3-[5-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2676136.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide](/img/structure/B2676137.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2676139.png)
![N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2676141.png)


